molecular formula C7H9N3O2S B3370470 N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide CAS No. 39978-26-2

N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide

Cat. No. B3370470
CAS RN: 39978-26-2
M. Wt: 199.23 g/mol
InChI Key: HGCJMJNFNMTOJX-UHFFFAOYSA-N
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Description

“N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide” is a chemical compound with the molecular formula C7H9N3O2S. It has a molecular weight of 199.23 . This compound is used for research purposes .


Synthesis Analysis

The synthesis of thiophene derivatives, such as “N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide”, often involves heterocyclization of various substrates . The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives .


Molecular Structure Analysis

The molecular structure of “N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide” is represented by the InChI code: 1S/C7H9N3O2S/c8-10-6(11)4-9-7(12)5-2-1-3-13-5/h1-3H,4,8H2,(H,9,12)(H,10,11) .


Chemical Reactions Analysis

Thiophene derivatives, such as “N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide”, have been synthesized by heterocyclization of various substrates . The Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .


Physical And Chemical Properties Analysis

“N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide” is a powder with a melting point of 178-180°C . It is stored at room temperature .

Scientific Research Applications

Cholinesterase Inhibition for Alzheimer's Disease

The novel hydrazone derivatives of thiophene-2-carboxamide based benzohydrazide have been designed, synthesized, and explored for their potential as cholinesterase inhibitors, targeting Alzheimer's disease. The research revealed that these compounds, particularly a Schiff base derivative identified as the most active inhibitor, demonstrated significant inhibition against both butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), enzymes associated with Alzheimer's pathology. This discovery underlines the potential therapeutic applications of these compounds in neurodegenerative diseases (Kausar et al., 2021).

Anticancer and Antibacterial Activities

Thiophene-2-carboxaldehyde derivatives, including N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide analogs, have been synthesized and evaluated for their antibacterial and antifungal activities. These compounds exhibited good antibacterial and antifungal properties, with additional research revealing their binding characteristics and pharmacokinetic mechanisms through anticancer and docking studies. This work emphasizes the multifunctional use of thiophene derivatives in developing new antibacterial and anticancer therapies (Shareef et al., 2016).

Analytical Chemistry Applications

The use of hydrazine carboxamide derivatives, including N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide, as analytical reagents for the spectrophotometric determination of metals such as Nickel (II), showcases the compound's utility in analytical chemistry. These reagents enable the extraction and quantification of Nickel (II) in various samples, illustrating a practical application of thiophene derivatives in environmental and analytical science (Lokh & Sonawane, 2014).

Material Science: Optical and Electronic Properties

Research into thiophene-2-aldazine Schiff base derivatives has uncovered their potential in material science, particularly concerning their third-order nonlinear behavior and optical limiting properties. These properties are critical for developing new materials with applications in optical and electronic devices, demonstrating the versatility of N-[(hydrazinecarbonyl)methyl]thiophene-2-carboxamide derivatives in advanced material research (Ghazzali et al., 2007).

properties

IUPAC Name

N-(2-hydrazinyl-2-oxoethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2S/c8-10-6(11)4-9-7(12)5-2-1-3-13-5/h1-3H,4,8H2,(H,9,12)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGCJMJNFNMTOJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)NCC(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284651
Record name N-(2-Thienylcarbonyl)glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39978-26-2
Record name N-(2-Thienylcarbonyl)glycine hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39978-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Thienylcarbonyl)glycine hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284651
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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